molecular formula C12H11N3O2 B8233657 6-Cyanotryptophan

6-Cyanotryptophan

Cat. No.: B8233657
M. Wt: 229.23 g/mol
InChI Key: QFVPXIGESRCWHK-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyanotryptophan is a derivative of the amino acid tryptophan, characterized by the presence of a nitrile group (-CN) at the sixth position of the indole ring. This modification imparts unique spectroscopic properties to the compound, making it a valuable tool in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the use of a palladium-catalyzed cyanation reaction, where a suitable precursor, such as 6-bromo-tryptophan, is treated with a cyanide source under specific conditions . The reaction conditions often include the use of a palladium catalyst, a base, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of 6-Cyanotryptophan may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: 6-Cyanotryptophan undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The indole ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.

Major Products:

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted indoles depending on the electrophile used.

Mechanism of Action

The mechanism by which 6-Cyanotryptophan exerts its effects is primarily through its spectroscopic properties. The nitrile group acts as a non-invasive probe that can provide information on local electrostatics and hydrogen bonding environments. This allows researchers to study the structural dynamics of proteins and other biomolecules in real-time .

Comparison with Similar Compounds

6-Cyanotryptophan is unique among tryptophan derivatives due to its dual infrared and fluorescence spectroscopic properties. Similar compounds include:

These compounds are valuable tools in studying protein dynamics and interactions, but this compound’s specific substitution pattern provides unique insights into local electrostatics and hydrogen bonding environments.

Biological Activity

6-Cyanotryptophan (6-CNTrp) is an analog of the amino acid tryptophan, modified with a cyano group at the sixth position of its indole ring. This modification significantly enhances its photophysical properties, making it a valuable tool in biochemical and biophysical research. This article explores the biological activity of this compound, focusing on its spectroscopic properties, applications in protein studies, and its potential as a fluorescent probe.

Spectroscopic Properties

This compound exhibits unique fluorescence characteristics due to the electron-withdrawing nature of the cyano group. Its emission wavelength is red-shifted compared to native tryptophan, with a maximum emission around 370 nm. This property allows it to be effectively used in Förster resonance energy transfer (FRET) experiments, where it can serve as a donor fluorophore .

Comparison of Fluorescent Properties

CompoundEmission Wavelength (nm)Quantum Yield (%)Notes
Tryptophan~350~10Native fluorescence
This compound370~50Improved quantum yield and photostability
4-Cyanotryptophan405~80Higher brightness and stability

The incorporation of the cyano group not only increases the quantum yield but also enhances photostability, making 6-CNTrp suitable for long-term imaging applications .

Fluorescence Labeling

This compound is utilized as a fluorescent label in various studies aimed at understanding protein dynamics and interactions. Its ability to report on local electrostatics and hydrogen bonding makes it an excellent candidate for probing structural changes within proteins.

  • Case Study: Protein Dynamics
    In one study, researchers incorporated 6-CNTrp into proteins to monitor conformational changes during enzymatic reactions. The fluorescence intensity variations correlated with substrate binding events, providing insights into the enzyme's mechanism of action .
  • Case Study: FRET Applications
    In FRET experiments, 6-CNTrp was paired with acceptor fluorophores to study protein-protein interactions. The increased distance sensitivity due to its unique emission properties allowed for precise measurements of interaction dynamics .

Biological Activity in Cellular Contexts

Recent research has highlighted the utility of this compound in cellular systems. For instance, it has been successfully incorporated into proteins using orthogonal translation systems, allowing for site-specific labeling without disrupting native functions . This application is particularly valuable in live-cell imaging where maintaining protein function is critical.

Orthogonal Translation Systems

The incorporation of 6-CNTrp via engineered tRNA synthetases has enabled researchers to study proteins in their native environments while providing real-time insights into their structural dynamics through fluorescence spectroscopy .

Research Findings and Conclusions

The biological activity of this compound demonstrates its potential as a powerful tool in chemical biology. Its enhanced spectroscopic properties not only facilitate advanced imaging techniques but also provide critical insights into protein dynamics and interactions.

  • Key Findings:
    • Enhanced Fluorescence : The introduction of the cyano group significantly improves quantum yield and stability.
    • Versatile Probe : It serves effectively in FRET applications and as a non-invasive labeling tool for studying protein dynamics.
    • Orthogonal Incorporation : The ability to incorporate 6-CNTrp into proteins without disrupting their function expands its applicability in live-cell studies.

Properties

IUPAC Name

(2S)-2-amino-3-(6-cyano-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c13-5-7-1-2-9-8(4-10(14)12(16)17)6-15-11(9)3-7/h1-3,6,10,15H,4,14H2,(H,16,17)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVPXIGESRCWHK-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)NC=C2CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1C#N)NC=C2C[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

DL-Serine
6-Cyanotryptophan
Reactant of Route 4
6-Cyanotryptophan
Reactant of Route 5
6-Cyanotryptophan
N-Acetyl-6-cyano-DL-tryptophan
6-Cyanotryptophan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.